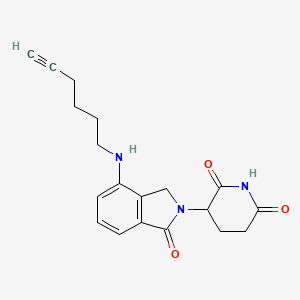
Lenalidomide-C4-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is an analog of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C4-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C4-alkyne typically involves the following steps:
Alkyne Addition: The final step involves the addition of the C4-alkyne group, which can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the alkyne group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium acetylide in the presence of a suitable solvent like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkanes .
Applications De Recherche Scientifique
Lenalidomide-C4-alkyne has a wide range of applications in scientific research:
Mécanisme D'action
Lenalidomide-C4-alkyne exerts its effects through multiple mechanisms:
Protein Degradation: It binds to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase, leading to the ubiquitination and degradation of target proteins.
Immunomodulation: The compound enhances the release of cytokines like interleukin-2 and interferon-gamma, boosting the immune response.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Comparaison Avec Des Composés Similaires
Lenalidomide-C4-alkyne is unique compared to other similar compounds due to its enhanced chemical properties and broader range of applications. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Pomalidomide: Another analog with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide: The base compound without the C4-alkyne modification, widely used in clinical settings.
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24) |
Clé InChI |
BBVGGMXZTWKTNC-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)


![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)


![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)

